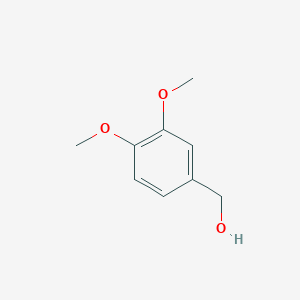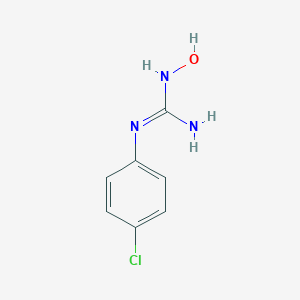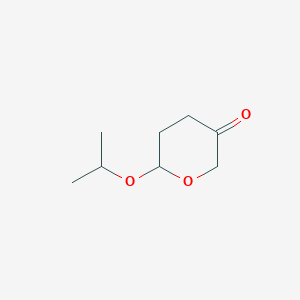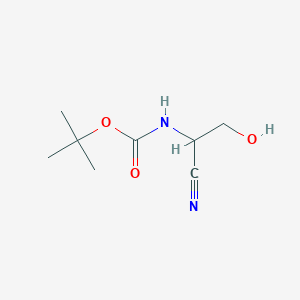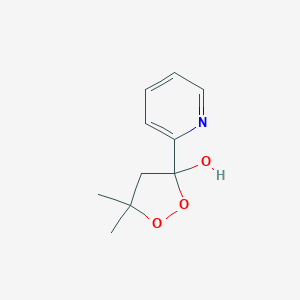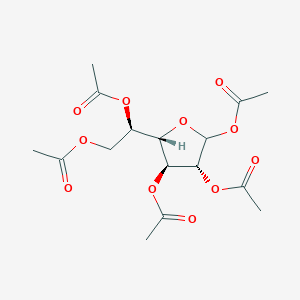
D-半乳糖呋喃戊酸酯
描述
D-Galactofuranose Pentaacetate is a derivative of D-galactofuranose, a five-membered ring form of the sugar galactose. This compound is characterized by the presence of five acetyl groups attached to the hydroxyl groups of the galactofuranose molecule. It is widely used in biochemical research, particularly in the study of glycosylation processes and the synthesis of complex carbohydrates .
科学研究应用
D-Galactofuranose Pentaacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Medicine: Investigated for its potential in developing therapeutic agents targeting glycosylation pathways in pathogens.
Industry: Utilized in the production of specialized chemicals and as a reagent in various biochemical assays.
作用机制
D-Galactofuranose Pentaacetate, also known as 1,2,3,5,6-PENTA-O-ACETYL-D-GALACTOFURANOSE, is a fascinating compound with a rich history in chemistry and biochemistry . This compound has been synthesized from D-galactose and has been used in various biomedical research applications .
Target of Action
It’s known that galactofuranose, the non-acetylated form of this compound, plays a crucial role in the biosynthesis of certain biological molecules .
Mode of Action
It’s known that the compound is a condensation product of a 4-methylumbelliferone with the anomeric form of d-galactose . This suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that galactofuranose, the non-acetylated form of this compound, is involved in the biosynthesis of certain biological molecules .
Pharmacokinetics
Given its molecular weight of 39034 , it’s likely that it has good bioavailability.
Result of Action
It’s known that the compound has immense potential in the field of biomedical research .
生化分析
Biochemical Properties
D-Galactofuranose Pentaacetate plays a role in biochemical reactions, particularly in the context of enzymatic activity. A novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces species has been identified that exhibits activity for 4-nitrophenyl β-D-galactofuranoside . This enzyme was able to release galactose residue from galactomannan prepared from the filamentous fungus Aspergillus fumigatus , suggesting that D-Galactofuranose Pentaacetate could be a substrate for this enzyme.
Cellular Effects
D-Galactofuranose Pentaacetate may have effects on various types of cells and cellular processes. Galactofuranose, the parent compound, is a component of polysaccharides and glycoconjugates present on the surface of the cell wall in many pathogenic bacteria and eukaryotes . The absence of galactofuranose often results in morphological abnormalities and an impaired cell wall function in these organisms .
Molecular Mechanism
It is known that the enzyme β-D-galactofuranosidase can release galactose residue from substrates such as galactomannan . This suggests that D-Galactofuranose Pentaacetate may interact with this enzyme and potentially others in a similar manner.
Temporal Effects in Laboratory Settings
The first endo-β-d-Galf-ase, which can interact with galactofuranose, was found to have specific stability properties and kinetic characteristics .
Metabolic Pathways
D-Galactofuranose Pentaacetate may be involved in the metabolic pathways of galactofuranose. Galactofuranose is a component of polysaccharides and glycoconjugates, and its transferase has been well analyzed .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactofuranose Pentaacetate typically involves the peracetylation of D-galactose. The process begins with the dissolution of D-galactose in boiling pyridine, followed by the addition of acetic anhydride. The reaction mixture is then heated to facilitate the acetylation process. After completion, the product is purified through fractional crystallization and recrystallized from ethanol to obtain pure D-Galactofuranose Pentaacetate .
Industrial Production Methods: While specific industrial production methods for D-Galactofuranose Pentaacetate are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: D-Galactofuranose Pentaacetate undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove the acetyl groups, reverting the compound back to D-galactofuranose.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be employed for substitution reactions.
Major Products:
Oxidation: Formation of galactofuranuronic acid derivatives.
Reduction: Regeneration of D-galactofuranose.
Substitution: Formation of various substituted galactofuranose derivatives.
相似化合物的比较
D-Glucose Pentaacetate: Similar in structure but derived from glucose instead of galactose.
D-Mannose Pentaacetate: Another similar compound derived from mannose.
D-Xylose Pentaacetate: Derived from xylose, differing in the sugar backbone.
Uniqueness: D-Galactofuranose Pentaacetate is unique due to its five-membered ring structure and its specific role in the glycosylation processes of certain pathogenic microorganisms. Unlike its pyranose counterparts, the furanose form is less common and has distinct biochemical properties that make it valuable in research and industrial applications .
属性
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZQXPYZEBBLPJ-RRMRAIHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of D-Galactofuranose Pentaacetate in the synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside?
A1: D-Galactofuranose Pentaacetate serves as a crucial precursor in the multi-step synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside []. This target compound is important because it acts as a substrate for exo-galactofuranosidases, enzymes involved in the breakdown of galactofuranose-containing polysaccharides. Specifically, D-Galactofuranose Pentaacetate undergoes bromination to yield tetra-O-acetyl α-D-galactofuranosyl bromide, which then reacts with 4-nitrocatechol to ultimately produce the desired substrate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


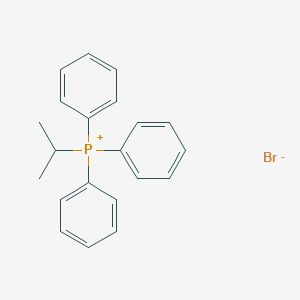
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
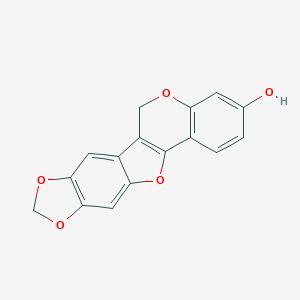
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)
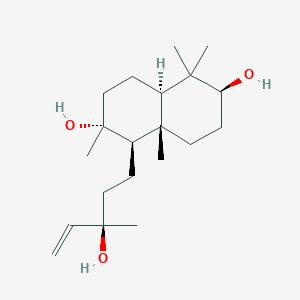
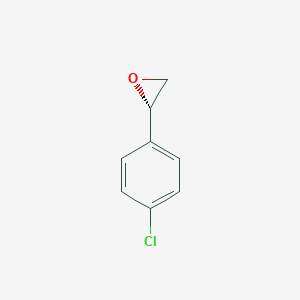
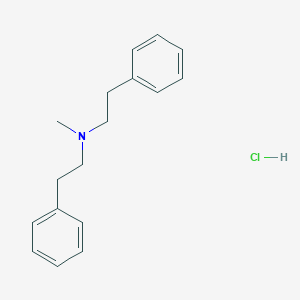
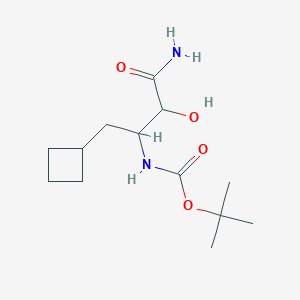
![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)
